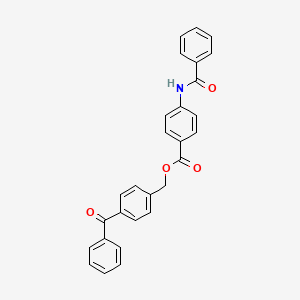![molecular formula C25H23N3O5 B4163471 3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione
Übersicht
Beschreibung
3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione, commonly referred to as NPB-DPhI, is a chemical compound that belongs to the class of imidazolidinedione derivatives. It is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. NPB-DPhI has been extensively studied for its potential applications in various fields of scientific research, including cancer therapy, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
NPB-DPhI exerts its pharmacological effects by selectively inhibiting the activity of the CK2 enzyme. CK2 is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. NPB-DPhI binds to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its target proteins. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPB-DPhI are primarily mediated by its inhibition of the CK2 enzyme. In cancer cells, NPB-DPhI has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In neurodegenerative disorders, NPB-DPhI has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Additionally, NPB-DPhI has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential use as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPB-DPhI is its high selectivity for the CK2 enzyme, which minimizes off-target effects. Additionally, NPB-DPhI has been shown to be effective at low concentrations, making it a cost-effective research tool. However, one of the limitations of NPB-DPhI is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of NPB-DPhI is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on NPB-DPhI. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of NPB-DPhI. Additionally, the potential use of NPB-DPhI as an antiviral agent warrants further investigation. Another area of interest is the potential use of NPB-DPhI in combination with other chemotherapeutic agents to enhance its efficacy in cancer therapy. Finally, the mechanism of action of NPB-DPhI requires further elucidation, particularly with regard to its effects on downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
NPB-DPhI has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, NPB-DPhI has been shown to inhibit the growth and proliferation of cancer cells by targeting the CK2 enzyme, which is overexpressed in many types of cancer. NPB-DPhI has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, as CK2 has been implicated in the pathogenesis of these diseases. Additionally, NPB-DPhI has been studied for its antiviral activity, particularly against the hepatitis C virus.
Eigenschaften
IUPAC Name |
3-[4-(3-nitrophenoxy)butyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c29-23-25(19-10-3-1-4-11-19,20-12-5-2-6-13-20)26-24(30)27(23)16-7-8-17-33-22-15-9-14-21(18-22)28(31)32/h1-6,9-15,18H,7-8,16-17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFXHQJRKLHJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCOC3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)
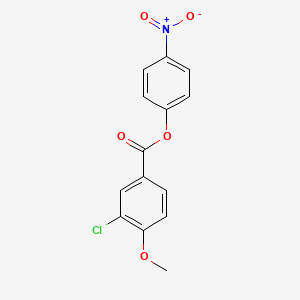
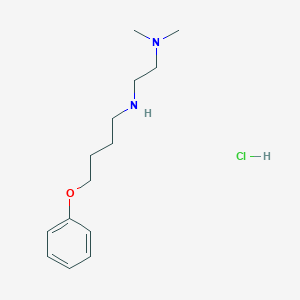
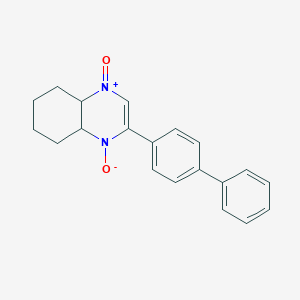
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
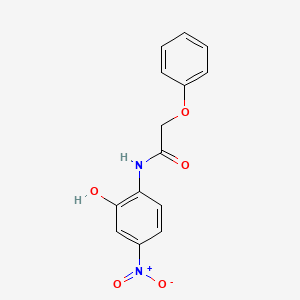
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
